5,6A,9-triazacyclohepta[jkl]-as-indacene
Description
5,6A,9-Triazacyclohepta[jkl]-as-indacene (CAS: 163419-33-8) is a nitrogen-containing polycyclic aromatic compound with the molecular formula C₁₂H₇N₃ and an exact mass of 193.06411 g/mol . Its structure features fused imidazole and benzodiazepine-like rings, as reflected in its IUPAC name and SMILES notation (N1C2C=CC3C=CC4C=3C=2N(C=CN=4)C=1) . Synthetically, it is accessible via gold(I)-catalyzed cycloaddition strategies, which are effective for constructing strained aromatic systems .
Properties
CAS No. |
163419-33-8 |
|---|---|
Molecular Formula |
C12H7N3 |
Molecular Weight |
193.209 |
InChI |
InChI=1S/C12H7N3/c1-3-9-11-8(1)2-4-10-12(11)15(7-14-10)6-5-13-9/h1-7H |
InChI Key |
OHTRKKQVVLQKIX-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C4=C1C=CC4=NC=CN3C=N2 |
Synonyms |
Cyclopent[ef]imidazo[4,5,1-jk][1,4]benzodiazepine (9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6A,9-triazacyclohepta[jkl]-as-indacene typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of aminobenzophenones with appropriate reagents to form the benzodiazepine core .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized using continuous flow chemistry techniques. This approach allows for the efficient and scalable production of the compound, with improved yields and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
5,6A,9-triazacyclohepta[jkl]-as-indacene undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazepine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
5,6A,9-triazacyclohepta[jkl]-as-indacene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5,6A,9-triazacyclohepta[jkl]-as-indacene involves its interaction with specific molecular targets in the body. It is known to bind to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA and leading to its anxiolytic and anticonvulsant effects . The compound also affects other pathways, including those involved in cell proliferation and apoptosis, contributing to its potential anticancer properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key differences between 5,6A,9-triazacyclohepta[jkl]-as-indacene and analogous compounds:
Key Findings:
- Synthetic Flexibility : Unlike all-carbon indacenes synthesized via dehydrogenative cyclization , this compound requires gold(I) catalysis to stabilize intermediates during cycloaddition, reflecting its higher strain and reactivity .
- Reactivity: The nitrogen atoms in this compound facilitate intermolecular cycloaddition with acenes like pentacene, forming T-shaped architectures. This contrasts with as-indaceno[2,3-b:6,7-b']ditetracene, which requires surface-assisted reactions for similar products .
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